{[5-(3-Methoxyphenyl)isoxazol-3-yl]methyl}amine hydrochloride
Overview
Description
{[5-(3-Methoxyphenyl)isoxazol-3-yl]methyl}amine hydrochloride is a chemical compound with the molecular formula C11H13ClN2O2. It is known for its unique structure, which includes an isoxazole ring substituted with a methoxyphenyl group and an amine group. This compound is of interest in various fields of scientific research due to its potential biological activities and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {[5-(3-Methoxyphenyl)isoxazol-3-yl]methyl}amine hydrochloride typically involves the following steps:
Formation of the Isoxazole Ring: The isoxazole ring can be synthesized through a 1,3-dipolar cycloaddition reaction between a nitrile oxide and an alkyne.
Substitution with Methoxyphenyl Group: The methoxyphenyl group is introduced via electrophilic aromatic substitution, where the isoxazole ring reacts with a methoxyphenyl halide in the presence of a base.
Introduction of the Amine Group: The amine group is added through a nucleophilic substitution reaction, where the isoxazole derivative reacts with an amine source.
Formation of Hydrochloride Salt: The final step involves the conversion of the free amine to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of automated reactors, precise temperature control, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the isoxazole ring, potentially opening it to form different amine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the amine group, to form various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO) and chromium trioxide (CrO).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH) or sodium borohydride (NaBH) are typically used.
Substitution: Nucleophiles like alkyl halides or acyl chlorides can be used in the presence of a base.
Major Products
Oxidation: Products may include 3-methoxybenzaldehyde or 3-methoxybenzoic acid.
Reduction: Products may include various amine derivatives.
Substitution: Products may include N-substituted amines or amides.
Scientific Research Applications
Chemistry
In chemistry, {[5-(3-Methoxyphenyl)isoxazol-3-yl]methyl}amine hydrochloride is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. It may interact with various biological targets, making it a candidate for drug discovery and development.
Medicine
In medicine, this compound is investigated for its potential therapeutic effects. It may exhibit activities such as anti-inflammatory, analgesic, or antimicrobial properties.
Industry
In the industrial sector, this compound can be used in the synthesis of specialty chemicals, pharmaceuticals, and agrochemicals. Its versatility makes it valuable for various applications.
Mechanism of Action
The mechanism of action of {[5-(3-Methoxyphenyl)isoxazol-3-yl]methyl}amine hydrochloride involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or ion channels. The compound’s effects are mediated through pathways such as signal transduction, gene expression modulation, or enzyme inhibition.
Comparison with Similar Compounds
Similar Compounds
- 1-[3-(4-Fluorophenyl)isoxazol-5-yl]methanamine hydrochloride
- 1-(3-Isopropylisoxazol-5-yl)methanamine hydrochloride
- 1-(3-Isobutylisoxazol-5-yl)methanamine hydrochloride
Uniqueness
{[5-(3-Methoxyphenyl)isoxazol-3-yl]methyl}amine hydrochloride is unique due to its specific substitution pattern on the isoxazole ring. The presence of the methoxy group and the amine functionality provides distinct chemical and biological properties compared to its analogs.
This compound’s unique structure and properties make it a valuable subject of study in various scientific fields, offering potential for new discoveries and applications.
Properties
IUPAC Name |
[5-(3-methoxyphenyl)-1,2-oxazol-3-yl]methanamine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O2.ClH/c1-14-10-4-2-3-8(5-10)11-6-9(7-12)13-15-11;/h2-6H,7,12H2,1H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CBYRMYLPRIFYMT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C2=CC(=NO2)CN.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13ClN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30679288 | |
Record name | 1-[5-(3-Methoxyphenyl)-1,2-oxazol-3-yl]methanamine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30679288 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.68 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1018605-16-7, 1263094-48-9 | |
Record name | 1-[5-(3-Methoxyphenyl)-1,2-oxazol-3-yl]methanamine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30679288 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-[5-(3-Methoxyphenyl)-3-isoxazolyl]methanamine hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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